ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
Reagents: 2,4-dichlorobenzyl chloride
Conditions: Reflux in anhydrous toluene with a base such as potassium carbonate
Product: 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Step 3: Esterification
Reagents: Ethanol and a strong acid catalyst such as sulfuric acid
Conditions: Reflux
Product: Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the dichlorobenzyl group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzothiazine Core
Reagents: 2-aminothiophenol and methyl chloroacetate
Conditions: Reflux in ethanol with a base such as sodium ethoxide
Product: 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles (amines, thiols) in polar aprotic solvents like dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Substituted benzothiazine derivatives
Scientific Research Applications
Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties, commonly used in throat lozenges.
Miconazole nitrate: An antifungal agent with a similar dichlorobenzyl group, used in the treatment of fungal infections.
Uniqueness
Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its benzothiazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-8-9-14(20)10-15(13)21/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVVUVVGFVLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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